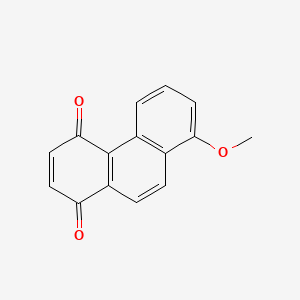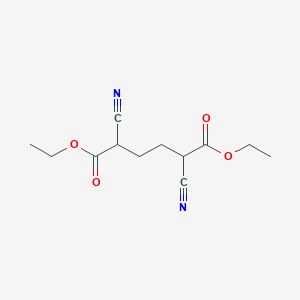
8-Methoxyphenanthrene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are widely found in nature. This compound, with the molecular formula C15H10O3, is characterized by a methoxy group attached to the phenanthrene core, specifically at the 8th position, and two ketone groups at the 1st and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of dichloromethane as a solvent and molecular bromine as a reagent, with the reaction mixture maintained at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from 2-methoxybenzonitrile. This involves hydrolysis, reduction, halogenation, and substitution reactions. The process is optimized for high yield and cost-effectiveness, avoiding the use of expensive catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Halogenation and methoxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium (III) salts or Triton B-oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Molecular bromine and copper(I) iodide are used for bromination and methoxylation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated and methoxylated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
8-Methoxyphenanthrene-1,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways, such as NF-κB and COX-2, which are involved in inflammation and cancer progression . Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
Comparison: 8-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other methoxyphenanthrene derivatives .
Propiedades
Número CAS |
63216-08-0 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
8-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-14-4-2-3-10-9(14)5-6-11-12(16)7-8-13(17)15(10)11/h2-8H,1H3 |
Clave InChI |
ZDMJCRFZNVORMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC3=C2C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)




![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)




